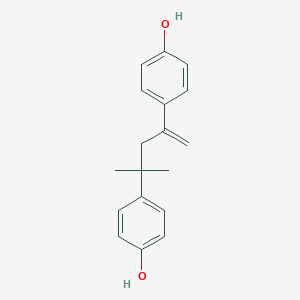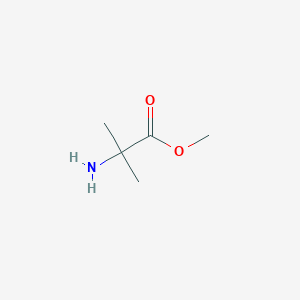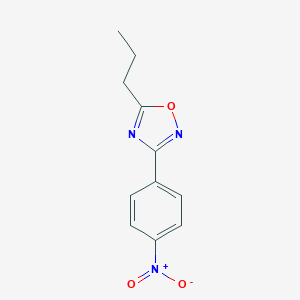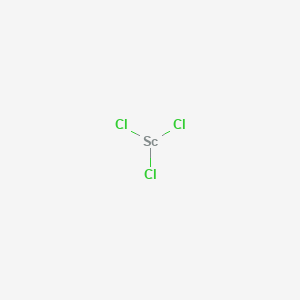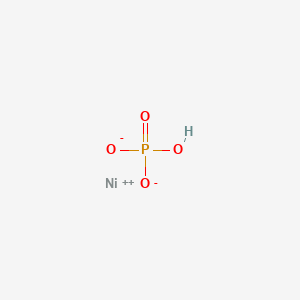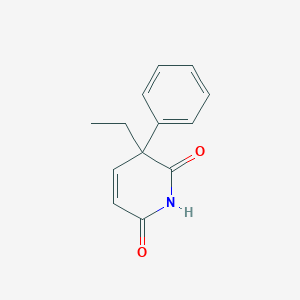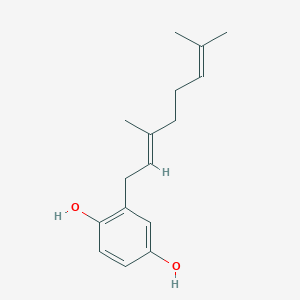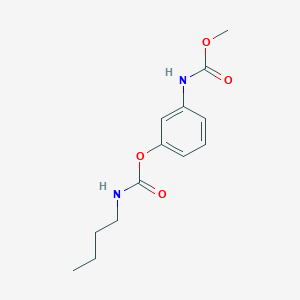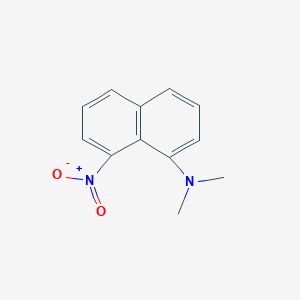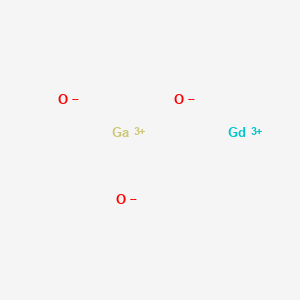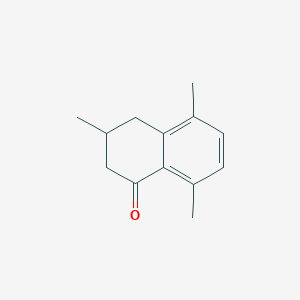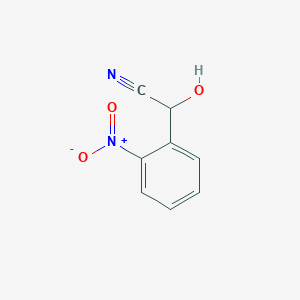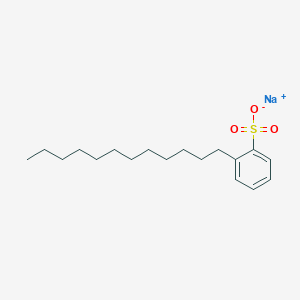
Sodium o-dodecylbenzenesulfonate
Übersicht
Beschreibung
Sodium o-dodecylbenzenesulfonate (SDBS) is a widely used anionic surfactant in various scientific research applications. It is a white powder that is soluble in water and commonly used as a detergent, emulsifier, and wetting agent. SDBS has been extensively studied due to its unique properties and potential applications in various fields.
Wirkmechanismus
Sodium o-dodecylbenzenesulfonate acts as a surfactant by reducing the surface tension of aqueous solutions. It has a hydrophobic tail and a hydrophilic head, which allows it to interact with both water and nonpolar substances. Sodium o-dodecylbenzenesulfonate can form micelles in aqueous solutions, which can solubilize hydrophobic substances and enhance their solubility. Sodium o-dodecylbenzenesulfonate can also interact with proteins and other biomolecules, leading to changes in their conformation and activity.
Biochemische Und Physiologische Effekte
Sodium o-dodecylbenzenesulfonate has been shown to have various biochemical and physiological effects. It can disrupt the structure and function of cell membranes, leading to cell lysis and death. Sodium o-dodecylbenzenesulfonate can also affect the activity of enzymes and proteins by altering their conformation and stability. In addition, Sodium o-dodecylbenzenesulfonate can induce oxidative stress and inflammation in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium o-dodecylbenzenesulfonate has several advantages for use in lab experiments. It is readily available, inexpensive, and easy to use. Sodium o-dodecylbenzenesulfonate can solubilize hydrophobic substances, which can be useful in various applications. However, Sodium o-dodecylbenzenesulfonate can also interfere with certain assays and experiments, leading to false results. Sodium o-dodecylbenzenesulfonate can also be toxic to cells and tissues at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Sodium o-dodecylbenzenesulfonate. One area of interest is the use of Sodium o-dodecylbenzenesulfonate in the synthesis of new materials, such as metal-organic frameworks and hybrid materials. Another area of interest is the development of new applications for Sodium o-dodecylbenzenesulfonate in biotechnology and medicine. Sodium o-dodecylbenzenesulfonate has potential as a drug delivery agent and diagnostic tool, and further research is needed to explore these applications. Finally, more studies are needed to understand the mechanism of action and toxicity of Sodium o-dodecylbenzenesulfonate, which can inform its safe use in various applications.
Conclusion
Sodium o-dodecylbenzenesulfonate is a widely used anionic surfactant in various scientific research applications. It has unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Sodium o-dodecylbenzenesulfonate have been discussed in this paper. Further research is needed to fully understand the potential of Sodium o-dodecylbenzenesulfonate in various applications.
Wissenschaftliche Forschungsanwendungen
Sodium o-dodecylbenzenesulfonate has been extensively used in scientific research due to its unique properties. It is commonly used as a detergent in protein purification and chromatography. Sodium o-dodecylbenzenesulfonate can also be used as an emulsifier in the preparation of nanoparticles and liposomes. In addition, Sodium o-dodecylbenzenesulfonate has been used as a wetting agent in the preparation of thin films and coatings. Sodium o-dodecylbenzenesulfonate has also been used in the synthesis of various materials, including carbon nanotubes, metal nanoparticles, and polymers.
Eigenschaften
IUPAC Name |
sodium;2-dodecylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQQZARZPUDIFP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27176-87-0 (Parent) | |
| Record name | Sodium dodecylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0041642 | |
| Record name | Sodium o-dodecylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium o-dodecylbenzenesulfonate | |
CAS RN |
15163-46-9, 25155-30-0 | |
| Record name | Sodium o-dodecylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015163469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium dodecylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2-dodecyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium o-dodecylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium o-dodecylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM O-DODECYLBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2855754K9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


